BenchChemオンラインストアへようこそ!

6-(3,5-Diisopropylphenoxy)pyridin-3-amine

Myeloperoxidase Inhibition Inflammation Cardiovascular Disease

Procure this precise 6-(3,5-diisopropylphenoxy)pyridin-3-amine for reproducible MPO (IC50 72 nM) and δ-opioid research. Its 4.2-fold lower CYP3A4 inhibition vs. dimethyl analog ensures cleaner DDI profiles. Strict identity is non-negotiable for target engagement; this compound’s unique steric bulk and lipophilicity differentiate it from generic phenoxypyridines.

Molecular Formula C17H22N2O
Molecular Weight 270.37 g/mol
CAS No. 219865-98-2
Cat. No. B1620559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,5-Diisopropylphenoxy)pyridin-3-amine
CAS219865-98-2
Molecular FormulaC17H22N2O
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1)OC2=NC=C(C=C2)N)C(C)C
InChIInChI=1S/C17H22N2O/c1-11(2)13-7-14(12(3)4)9-16(8-13)20-17-6-5-15(18)10-19-17/h5-12H,18H2,1-4H3
InChIKeyGOKKPMOQLPFCPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3,5-Diisopropylphenoxy)pyridin-3-amine (CAS 219865-98-2): A Defined Chemical Scaffold for Research and Industrial Procurement


6-(3,5-Diisopropylphenoxy)pyridin-3-amine (CAS 219865-98-2) is a synthetic small molecule belonging to the class of 6-phenoxypyridin-3-amines, characterized by a pyridine core bearing a primary amine at the 3-position and a sterically hindered 3,5-diisopropylphenoxy substituent at the 6-position . With a molecular formula of C17H22N2O and a molecular weight of 270.37 g/mol, this compound is primarily employed as a versatile building block in medicinal chemistry and kinase inhibitor research . Its availability as a specialty research chemical is documented across multiple vendor catalogs and supplier databases, confirming its role as a defined and reproducible molecular probe for academic and industrial laboratories .

Why In-Class Analogs Cannot Replace 6-(3,5-Diisopropylphenoxy)pyridin-3-amine (219865-98-2) in Critical Assays


Despite superficial structural similarities within the 6-phenoxypyridin-3-amine class, generic substitution is not scientifically valid due to pronounced differences in steric bulk, lipophilicity, and resulting target engagement profiles. The 3,5-diisopropyl substitution on the phenyl ether imparts a unique combination of conformational restriction and hydrophobic character that directly influences binding pocket occupancy and off-target liability. As demonstrated by comparative bioactivity data across myeloperoxidase (MPO) inhibition and opioid receptor modulation, even minor modifications to the phenoxy substituent—such as the removal of isopropyl groups or their replacement with smaller methyl moieties—result in significant shifts in potency and selectivity [1]. Therefore, for reproducible research outcomes, particularly in structure-activity relationship (SAR) studies and kinase selectivity panels, the precise chemical identity of 6-(3,5-Diisopropylphenoxy)pyridin-3-amine is non-negotiable.

Quantitative Differentiation of 6-(3,5-Diisopropylphenoxy)pyridin-3-amine (219865-98-2) Against Key Comparators


Myeloperoxidase (MPO) Inhibition: 2.2-Fold Superior Potency Over 3,5-Dimethyl Analog

In direct enzymatic assays, 6-(3,5-Diisopropylphenoxy)pyridin-3-amine exhibits a sub-micromolar IC50 of 72 nM against recombinant human myeloperoxidase (MPO) [1]. This represents a substantial 2.2-fold improvement in inhibitory potency compared to its closest methyl analog, 6-(3,5-dimethylphenoxy)pyridin-3-amine, which demonstrates an IC50 of 159 nM under identical assay conditions [2]. The difference is attributed to the enhanced hydrophobic interactions and optimized steric fit provided by the isopropyl groups within the MPO active site pocket.

Myeloperoxidase Inhibition Inflammation Cardiovascular Disease

Cytochrome P450 3A4 (CYP3A4) Liability: 4.2-Fold Superior Selectivity Profile Over Methyl Analog

Assessment of off-target cytochrome P450 inhibition reveals a critical selectivity advantage. 6-(3,5-Diisopropylphenoxy)pyridin-3-amine exhibits weak inhibition of CYP3A4, a major drug-metabolizing enzyme, with an IC50 of 12,000 nM (12 µM) [1]. In stark contrast, its structural analog, 6-(3,5-dimethylphenoxy)pyridin-3-amine, is a significantly more potent CYP3A4 inhibitor, demonstrating an IC50 of 2,840 nM (2.84 µM) [2]. This represents a 4.2-fold reduction in CYP3A4 inhibitory potency, conferring a substantially lower risk of drug-drug interactions and metabolic complications in early-stage profiling.

CYP Inhibition Drug Metabolism ADME-Tox

δ-Opioid Receptor (δOR) Affinity and Functional Potency: Defined Micromolar Activity Profile

In a comprehensive pharmacological characterization, 6-(3,5-Diisopropylphenoxy)pyridin-3-amine demonstrated selective and measurable activity at the δ-opioid receptor (δOR). The compound exhibits a binding affinity (pKi) of 5.94 ± 0.16 and functional cAMP inhibition potency (pIC50) of 6.01 ± 0.09, corresponding to a Ki of approximately 1.15 µM and an IC50 of approximately 0.98 µM, respectively [1]. Critically, this activity profile is absent at the µ-opioid receptor (µOR) and κ-opioid receptor (κOR), where both affinity and functional potency were below detectable limits (pKi <5; pIC50 <5) [1]. This establishes a distinct selectivity fingerprint that is not shared by the structurally related CB-103 (6-(4-tert-butylphenoxy)pyridin-3-amine), which operates via Notch pathway inhibition without significant opioid receptor activity, and offers a unique starting point for GPCR-targeted probe development.

Opioid Receptor GPCR Pharmacology Pain Research

Thyroid Peroxidase (TPO) Selectivity: >690-Fold Lower Potency Compared to MPO, Enabling Target-Specific Studies

Within the peroxidase enzyme family, 6-(3,5-Diisopropylphenoxy)pyridin-3-amine exhibits a remarkable selectivity window. While it potently inhibits myeloperoxidase (MPO) with an IC50 of 72 nM [1], its activity against the closely related thyroid peroxidase (TPO) is minimal, with an IC50 of 50,000 nM (50 µM) [2]. This translates to a >690-fold selectivity for MPO over TPO. In contrast, while the methyl analog 6-(3,5-dimethylphenoxy)pyridin-3-amine shows a 176-fold window (159 nM vs. 28,000 nM), the absolute TPO IC50 of the diisopropyl compound is nearly 2-fold higher (weaker), indicating an improved safety margin regarding potential endocrine disruption.

Selectivity Peroxidase Endocrine Disruption

Procurement-Driven Applications for 6-(3,5-Diisopropylphenoxy)pyridin-3-amine (CAS 219865-98-2)


Myeloperoxidase (MPO) Inhibitor Development and In Vitro Target Validation

Procure 6-(3,5-Diisopropylphenoxy)pyridin-3-amine as a validated, sub-micromolar MPO inhibitor (IC50 72 nM) for use in enzymatic and cellular assays aimed at validating MPO's role in cardiovascular or inflammatory disease models. Its 2.2-fold potency advantage over the dimethyl analog and >690-fold selectivity over thyroid peroxidase make it a superior tool compound for generating clean, interpretable data [1].

δ-Opioid Receptor (δOR) Pharmacology and GPCR Tool Compound Studies

Utilize 6-(3,5-Diisopropylphenoxy)pyridin-3-amine as a defined chemical probe in δ-opioid receptor research. Its characterized binding affinity (pKi 5.94) and functional cAMP activity (pIC50 6.01) at δOR, coupled with a lack of activity at µOR and κOR, provides a specific entry point for studying δOR-mediated signaling pathways without the confounding effects of broader opioid receptor engagement [1]. This profile distinguishes it from other 6-phenoxypyridin-3-amine analogs like CB-103, which lack this GPCR activity.

ADME-Tox and CYP3A4 Drug-Drug Interaction (DDI) Liability Screening

In early-stage drug discovery programs, 6-(3,5-Diisopropylphenoxy)pyridin-3-amine serves as a superior scaffold for SAR exploration compared to the dimethyl analog due to its 4.2-fold reduced potency against CYP3A4 (IC50 12 µM vs. 2.84 µM) [1]. This lower CYP inhibition liability is a critical advantage for medicinal chemists aiming to minimize metabolic DDI risk in lead optimization campaigns.

Peroxidase Selectivity Profiling and Off-Target Risk Assessment

Employ 6-(3,5-Diisopropylphenoxy)pyridin-3-amine in cross-target selectivity panels to benchmark MPO inhibitor candidates. The compound's differential activity—potent at MPO (72 nM), negligible at TPO (50,000 nM), and weak at CYP3A4 (12,000 nM)—provides a clear reference profile for assessing the specificity and potential endocrine safety of new chemical entities within the peroxidase and cytochrome P450 enzyme families [1].

Quote Request

Request a Quote for 6-(3,5-Diisopropylphenoxy)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.